![molecular formula C15H12N2O3 B14270493 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid CAS No. 140641-05-0](/img/structure/B14270493.png)
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyridine ring, a phenoxy group, and a cyanoethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step often involves the reaction of 4-hydroxybenzaldehyde with 2-bromopyridine in the presence of a base such as potassium carbonate. This reaction forms the phenoxy intermediate.
Introduction of the Cyanoethyl Group: The phenoxy intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Carboxylation: Finally, the intermediate is subjected to carboxylation using carbon dioxide in the presence of a catalyst to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-[4-(1-Carboxyethyl)phenoxy]pyridine-3-carboxylic acid.
Reduction: 2-[4-(1-Aminoethyl)phenoxy]pyridine-3-carboxylic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can interact with enzymes or receptors, modulating their activity. The phenoxy and pyridine rings can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
2-[4-(1-Cyanoethyl)phenoxy]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-[4-(1-Cyanoethyl)phenoxy]benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
特性
CAS番号 |
140641-05-0 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
2-[4-(1-cyanoethyl)phenoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c1-10(9-16)11-4-6-12(7-5-11)20-14-13(15(18)19)3-2-8-17-14/h2-8,10H,1H3,(H,18,19) |
InChIキー |
ZTDCNPNDDAMVSH-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


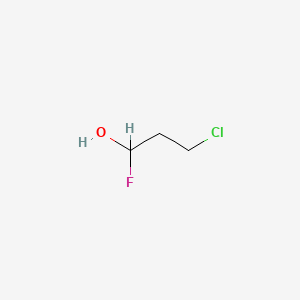
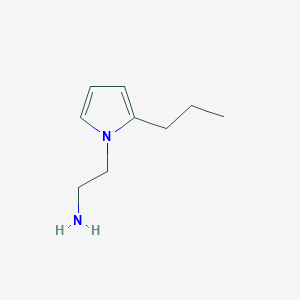
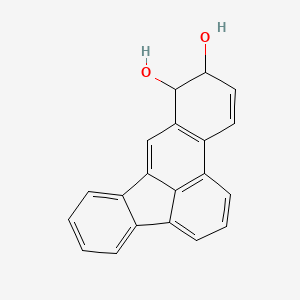
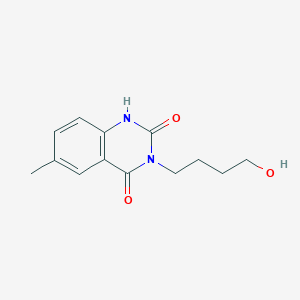
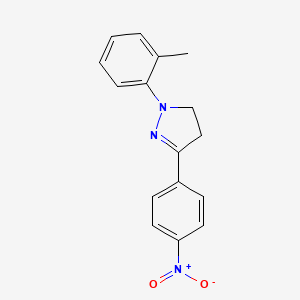
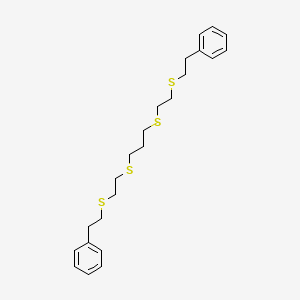
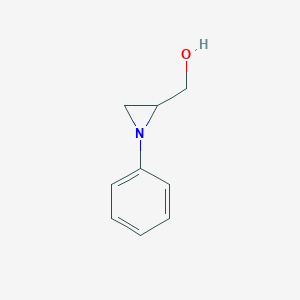
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
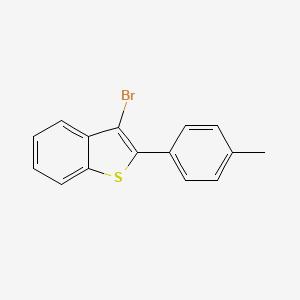

![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

